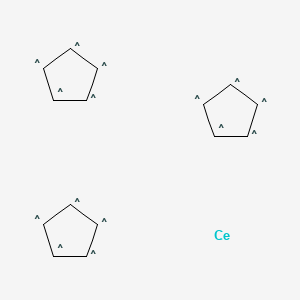

Cerium,tris(h5-2,4-cyclopentadien-1-yl)-

CAS No.:

Cat. No.: VC18505779

Molecular Formula: C15H15Ce

Molecular Weight: 335.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15Ce |

|---|---|

| Molecular Weight | 335.39 g/mol |

| Standard InChI | InChI=1S/3C5H5.Ce/c3*1-2-4-5-3-1;/h3*1-5H; |

| Standard InChI Key | KVKFRWDTQLSAGU-UHFFFAOYSA-N |

| Canonical SMILES | [CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ce] |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Properties

Ce(C₅H₅)₃ crystallizes in a monomeric or tetrameric structure depending on the steric and electronic properties of the cyclopentadienyl ligands. For instance, (MeC₅H₄)₃Ce adopts a tetrameric configuration, whereas bulkier substituents like (Me₃SiC₅H₄)₃Ce stabilize monomeric forms . The cerium center resides in a +3 oxidation state, with each Cp ligand binding via η⁵ coordination, as confirmed by X-ray diffraction studies . The compound’s solubility in organic solvents (e.g., tetrahydrofuran, toluene) and insolubility in water reflect its non-polar ligand environment .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₅Ce | |

| Molecular Weight | 335.39 g/mol | |

| Melting Point | 452°C | |

| Sublimation Enthalpy (ΔH) | 104.6 ± 2.1 kJ/mol (528–653 K) | |

| CAS Registry Number | 1298-53-9 |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of Ce(C₅H₅)₃ typically involves the reaction of ceric ammonium nitrate (Ce(NH₄)₂(NO₃)₆) with an alkali metal cyclopentadienide (e.g., NaCp) in an inert organic solvent . A patented method emphasizes adding ceric ammonium nitrate to a NaCp slurry to avoid side reactions, yielding the desired product with minimal contamination . Alternative routes utilize CeCl₃ and LiCp, though these are less common due to handling challenges .

Ligand Basicity and Coordination Chemistry

The relative basicity of neutral donor ligands toward Ce(C₅H₅)₃ follows the order:

PMe₃ > pyrrolidine > P(OCH₂)₃CEt > THF ≈ quinoline > PEt₃ > P(OMe)₃ ≫ NMe₃ . Steric effects dominate ligand affinity; bulky ligands like PMe₃ form stable adducts, whereas smaller donors (e.g., NMe₃) exhibit negligible coordination . This behavior underpins the compound’s utility in catalytic systems requiring tunable Lewis acidity.

Industrial Applications

Thin-Film Deposition

Ce(C₅H₅)₃ serves as a precursor for Ce-doped strontium sulfide (SrS:Ce) thin films in electroluminescent displays . Comparative studies with Ce(THD)₄ (tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium) demonstrate superior decomposition efficiency, yielding films with fewer hydrocarbon contaminants . XPS and TOF-SIMS analyses confirm cleaner cerium phases in ALE/CVD processes .

Catalysis and Materials Science

The compound’s Lewis acidic cerium center facilitates catalytic cycles in organic transformations, including polymerization and redox reactions . Recent innovations explore its role in energy storage devices, such as cerium-based redox flow batteries, leveraging cerium’s reversible Ce³⁺/Ce⁴⁺ transition .

| Segment | Market Share (%) | Key Drivers |

|---|---|---|

| Electronics | 45 | SrS:Ce thin films, semiconductors |

| Chemical Industry | 35 | Catalysts, polymer synthesis |

| R&D | 20 | Novel material exploration |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume